Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16FNO4S and a molecular weight of 253.29 g/mol . This compound is characterized by the presence of an azetidine ring, a fluorosulfonyl group, and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves several stepsThe reaction conditions typically involve the use of reagents such as fluorosulfonyl chloride and tert-butyl alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: This compound has a methylsulfonyl group instead of a fluorosulfonyl group, which affects its reactivity and applications.
Tert-butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and uses.
Properties
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVFBMSTRFUZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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